19-Norprogesterone

Progesterone Receptor Binding Affinity Progestin Pharmacology

19-Norprogesterone is the parent scaffold of nomegestrol acetate, uniquely retaining both high progesterone receptor (PR) affinity and mineralocorticoid receptor (MR) activity (~47% vs. aldosterone). This dual‑receptor profile makes it an essential reference compound for baseline PR/MR activation assays and for dissecting off‑target effects in novel progestin screening. As a synthetic intermediate, 19NP is the starting point for manufacturing orally active progestin APIs. Its well‑characterized SAR (C17 modifications abolish MR affinity, restore oral bioavailability) provides a validated framework for rational derivative design. Nearly inactive orally, 19NP serves as a reliable control for in vitro/in vivo studies where systemic bioavailability must be excluded.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
CAS No. 472-54-8
Cat. No. B1209251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19-Norprogesterone
CAS472-54-8
Synonyms19-norprogesterone
19-norprogesterone, (14beta,17alpha)-isomer
19-norprogesterone, (9beta,10alpha)-isome
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C
InChIInChI=1S/C20H28O2/c1-12(21)18-7-8-19-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h11,15-19H,3-10H2,1-2H3/t15-,16+,17+,18+,19-,20+/m0/s1
InChIKeyNVUUMOOKVFONOM-GPBSYSOESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





19-Norprogesterone (CAS 472-54-8): A Steroidal Progestin with Distinct Receptor Binding Profiles Essential for Research and Pharmaceutical Development


19-Norprogesterone (19NP, CAS 472-54-8), also known as 19-norpregn-4-ene-3,20-dione, is a steroidal progestin and a close structural analog of the endogenous hormone progesterone, differing only by the absence of the C19 methyl group [1]. This minor structural modification leads to significant shifts in receptor binding affinity and hormonal activity profiles compared to progesterone and other structurally related progestins [2]. Specifically, 19-norprogesterone retains high affinity for the progesterone receptor (PR), comparable to or exceeding that of progesterone in certain assays, while also exhibiting significant affinity for the mineralocorticoid receptor (MR), a property that is largely absent in many of its 17α-hydroxylated derivatives [3]. Its utility extends beyond its own bioactivity; 19-norprogesterone serves as a critical parent scaffold and synthetic intermediate for a class of clinically significant, orally active progestins, including nomegestrol acetate (NOMAC) and gestonorone caproate, where targeted chemical modifications on the 19NP core are used to enhance oral bioavailability and eliminate undesirable mineralocorticoid activity [4].

Why 19-Norprogesterone Cannot Be Interchanged with Progesterone or 17α-Hydroxyprogesterone in Pharmacological Research and Synthesis


The progestin family exhibits stark functional divergence despite structural similarities, rendering generic substitution scientifically invalid. 19-Norprogesterone distinguishes itself from progesterone through its dual PR and MR affinity [1] and from 17α-hydroxyprogesterone (17OHP) through its fundamentally different receptor binding capacity. 17OHP lacks any measurable PR affinity or progestational activity and is primarily a biosynthetic intermediate [2]. Furthermore, 19NP is nearly inactive when administered orally, a key limitation that has been addressed in its downstream derivatives but must be considered when selecting a compound for in vivo studies [1]. In contrast, its 17α-hydroxylated derivative, 17OH-19NP, exhibits a dramatic loss in PR affinity, while acetylation of this derivative (as in nomegestrol acetate) restores high PR affinity and confers oral bioavailability [3]. Therefore, substituting 19NP with a generic analog based on structural resemblance alone would introduce uncontrolled variables in receptor selectivity, oral bioavailability, and mineralocorticoid side effects, invalidating experimental results and compromising synthetic pathways. The quantitative evidence below substantiates these critical differences.

Quantitative Evidence for 19-Norprogesterone (CAS 472-54-8): Direct Comparative Data on Receptor Affinity, Potency, and Bioavailability


Progesterone Receptor (PR) Affinity of 19-Norprogesterone vs. 17α-Hydroxyprogesterone

19-Norprogesterone (19NP) exhibits high affinity for the progesterone receptor (PR) and potent progestational activity. In contrast, its close analog, 17α-hydroxyprogesterone (17OHP), shows no detectable affinity for PR and does not compete with progesterone for receptor binding [1]. This fundamental difference is a direct consequence of the C19 structural modifications that define the norprogesterone class.

Progesterone Receptor Binding Affinity Progestin Pharmacology

Comparative Mineralocorticoid Receptor (MR) Affinity of 19-Norprogesterone and Its Derivatives

19-Norprogesterone (19NP) exhibits significant mineralocorticoid activity, with a relative binding affinity of 47% compared to aldosterone at the rat renal cytosolic MR [1]. This activity is systematically reduced through chemical modification. The introduction of a 17α-hydroxyl group (17α-OH-19NP) decreases MR affinity to 13%. Further structural changes leading to nomegestrol reduce affinity to 1.2%, and its acetylation to nomegestrol acetate nearly abolishes MR binding (0.23%) [1].

Mineralocorticoid Receptor Structure-Activity Relationship 19-Norprogesterone Derivatives

Oral Bioavailability of 19-Norprogesterone Compared to Synthetic Derivatives

19-Norprogesterone is a potent progestin when administered subcutaneously but is almost inactive when given orally [1]. This limitation has driven the development of numerous 19-norprogesterone derivatives, such as nomegestrol acetate, which are specifically designed for high oral bioavailability. In a direct in vivo assay, a single subcutaneous injection of 19NP (20 µg/animal) significantly reduced the urinary Na+/K+ ratio in adrenalectomized rats, whereas 17α-OH-19NP required a high oral dose (2500 µg/animal) to achieve a similar effect, and nomegestrol acetate showed no mineralocorticoid effect via either route [1].

Oral Bioavailability Pharmacokinetics Progestin Development

Comparative Progestational Potency of 19-Norprogesterone vs. Progesterone

The removal of the C19 methyl group from progesterone to form 19-norprogesterone results in a significant increase in progestational potency. A foundational patent and early literature indicate that 19-norprogesterone exhibits a specific efficacy that is 3 to 5 times greater than that of progesterone itself [1].

Progestational Potency In Vivo Activity Steroid Pharmacology

Receptor Selectivity Profile of 19-Norprogesterone Derivatives

While 19-norprogesterone itself has not been extensively profiled for its full receptor selectivity panel, its derivatives (the 19-norprogesterone class) are consistently characterized by a lack of androgenic, estrogenic, or glucocorticoid activity [1]. This contrasts with other classes of progestins, such as those derived from 19-nortestosterone (e.g., norethisterone), which retain significant androgenic activity [2]. This class-level distinction is crucial for selecting a parent scaffold with a favorable side-effect profile for further derivatization.

Receptor Selectivity 19-Norprogesterone Derivatives Androgenic Activity

19-Norprogesterone as a Synthetic Intermediate for Nomegestrol Acetate

19-Norprogesterone is a key intermediate in the multi-step synthesis of nomegestrol acetate (NOMAC), a clinically used oral contraceptive progestin. Specifically, 17α-acetoxy-19-norprogesterone, a direct derivative of 19NP, is a key intermediate that undergoes further chemical transformations, including enol etherification and Vilsmeier reaction, to yield NOMAC [1].

Synthetic Intermediate Nomegestrol Acetate Pharmaceutical Manufacturing

Recommended Research and Industrial Applications for 19-Norprogesterone Based on Verified Differential Evidence


In Vitro Pharmacology: Differentiating PR-Mediated from MR-Mediated Effects in Steroid Research

Use 19-norprogesterone as a reference compound in cell-based assays to establish baseline dual PR/MR activation. Its 47% MR affinity relative to aldosterone [1] and high PR affinity [2] make it a valuable tool for differentiating responses mediated by each receptor, especially when compared to derivatives like nomegestrol acetate, which has negligible MR activity [1]. This is essential for dissecting signaling pathways and screening novel compounds for off-target mineralocorticoid effects.

Medicinal Chemistry: Lead Optimization and SAR Studies on the 19-Norprogesterone Scaffold

Employ 19-norprogesterone as the core scaffold for structure-activity relationship (SAR) studies aimed at enhancing oral bioavailability and eliminating MR affinity. The well-documented SAR showing that C17 modifications dramatically alter receptor binding and pharmacokinetics [1] provides a validated framework. Researchers can rationally design new derivatives by making targeted modifications to 19NP, using the quantitative data on 17α-OH-19NP and nomegestrol as benchmarks for achieving desired property shifts [1].

Process Chemistry: Key Intermediate for the Synthesis of Nomegestrol Acetate and Gestonorone Caproate

Procure 19-norprogesterone as a critical starting material or intermediate for the multi-step synthesis of high-value, orally active progestin APIs, including nomegestrol acetate (NOMAC) and gestonorone caproate [REFS-3, REFS-4]. Its established role in these synthetic pathways justifies its procurement for process development, scale-up studies, and the production of reference standards and impurities related to these final drug substances.

Analytical Chemistry: Reference Standard for Method Development and Impurity Profiling

Utilize 19-norprogesterone as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) to quantify 19-norprogesterone and its related impurities in pharmaceutical formulations or during synthetic process monitoring. Its distinct physicochemical properties, including a defined melting point of 144.5°C , are critical for identity and purity testing.

Technical Documentation Hub

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